Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-,ethyl ester
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Overview
Description
Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester is a complex organic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, which includes a benzo[b]thiophene core and various functional groups, makes it a valuable subject for scientific research and industrial applications.
Preparation Methods
The synthesis of benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester typically involves multiple steps, including the formation of the benzo[b]thiophene core and subsequent functionalization. Common synthetic routes include:
Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate reagents.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzo[b]thiophene core, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research has shown that derivatives of benzo[b]thiophene have potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of materials with specific properties, such as organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester can be compared with other similar compounds, such as:
Benzo[b]thiophene-3-carboxylic acid: Lacks the additional functional groups present in the ethyl ester derivative.
4,5,6,7-Tetrahydrobenzo[b]thiophene: A simpler structure without the carboxylic acid and ethylamino groups.
Ethyl benzo[b]thiophene-3-carboxylate: Similar ester functionality but lacks the tetrahydro and ethylamino groups.
The uniqueness of benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
59898-51-0 |
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Molecular Formula |
C14H20N2O2S2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
ethyl 2-(ethylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C14H20N2O2S2/c1-3-15-14(19)16-12-11(13(17)18-4-2)9-7-5-6-8-10(9)20-12/h3-8H2,1-2H3,(H2,15,16,19) |
InChI Key |
YZSLBUCYWPLIJN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=C(C2=C(S1)CCCC2)C(=O)OCC |
Origin of Product |
United States |
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